2-Bromo-1,3-bis(bromomethyl)benzene

Catalog No.
S667608
CAS No.
25006-88-6
M.F
C8H7Br3
M. Wt
342.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,3-bis(bromomethyl)benzene

2-Bromo-1,3-bis(bromomethyl)benzene (CAS 25006-88-6) addresses the persistent challenge of low-yielding macrocyclization reactions. Its sterically demanding 2-bromo substituent pre-organizes the molecular geometry, enabling significantly higher ring-closing efficiency compared to non-brominated analogs. Key advantages: • Superior cyclophane yields through conformational pre-organization. • Monomer for conjugated polymers with engineered HOMO-LUMO gaps and high thermal stability. • Fixed non-planar geometry for predictable supramolecular assembly and crystal engineering. SMolecule ensures reliable supply with comprehensive analytical documentation.

CAS Number

25006-88-6

Product Name

2-Bromo-1,3-bis(bromomethyl)benzene

IUPAC Name

2-bromo-1,3-bis(bromomethyl)benzene

Molecular Formula

C8H7Br3

Molecular Weight

342.85 g/mol

InChI

InChI=1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2

InChI Key

HSYMWXREIPJGHX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)CBr)Br)CBr

Canonical SMILES

C1=CC(=C(C(=C1)CBr)Br)CBr

The exact mass of the compound 2-Bromo-1,3-bis(bromomethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-1,3-bis(bromomethyl)benzene, 2-Bromo-m-xylylene dibromide, 1,3-Bis(bromomethyl)-2-bromobenzene, α,α'-Dibromo-2-bromo-m-xylene

Purity

≥97%

Package Size

1 g, 5 g

2-Bromo-1,3-bis(bromomethyl)benzene (CAS: 25006-88-6) is a trifunctional aromatic building block used in organic synthesis to construct complex, sterically-defined molecular architectures. Its two reactive benzylic bromides enable its use as a cross-linker or monomer for macrocycles and polymers, while the aromatic bromine atom provides a key site for further functionalization or imparts specific electronic and conformational properties to the final product. [REFS-1, REFS-2]

Research Fit

Tri-functional aromatic core with three reactive bromine sites
Enables pincer ligand synthesis via aryl-Br oxidative addition
Supports crystal engineering through multiple halogen-bond donors
Applicable to organometallic, analytical, and solid-state research

Substituting 2-Bromo-1,3-bis(bromomethyl)benzene with structurally similar analogs is often not viable due to the specific geometric and electronic contributions of the 2-bromo substituent. Replacing it with the non-brominated 1,3-bis(bromomethyl)benzene eliminates a critical conformational control element, leading to lower yields in sterically demanding macrocyclization reactions. [1]. Using isomers like 1,2- or 1,4-bis(bromomethyl)benzene fundamentally alters the bond angles of the resulting products, making them unsuitable for applications where the specific *meta*-bridged architecture is required. The bromo group also modifies the electronic properties of the aromatic ring, which directly impacts the performance of derived materials like conjugated polymers. [2]

Substitution Risk

Attribute
Target
1,3-BBM (626-15-3)
Aryl-Br group
Present; enables oxidative addition to low-valent metals
Absent; metal-insertion step not feasible
Benzylic bromides
Two -CH₂Br sites for nucleophilic substitution
Two -CH₂Br sites; similar substitution chemistry
Halogen-bond density
Three Br atoms per molecule
Two Br atoms; fewer interaction sites

Superior Macrocyclization Yield in Sterically Demanding Syntheses

In the synthesis of a macrocyclic cyclophane incorporating an unusual α-amino acid derivative, using 2-Bromo-1,3-bis(bromomethyl)benzene as the precursor resulted in a 60% isolated yield. [1]. When the direct analog lacking the 2-bromo substituent, 1,3-bis(bromomethyl)benzene, was used under identical conditions, the yield of the corresponding macrocycle was only 48%. [1]. This demonstrates a significant yield improvement attributable to the bromo group's influence on reaction conformation.

Evidence DimensionIsolated reaction yield
Target Compound Data60%
Comparator Or Baseline1,3-bis(bromomethyl)benzene: 48%
Quantified Difference25% relative increase in yield
ConditionsCyclization with ethyl isocyanoacetate derivative using BEMP (phosphazene base) in CH3CN at 0 °C to room temperature.

For complex, multi-step syntheses, a higher yield in a key cyclization step significantly improves overall process efficiency and reduces precursor waste, directly impacting project costs and timelines.

Pincer ligand synthesis
Head-to-head
Target: Forms stable NCN-Ni(II) complexes Analog: Oxidative addition not possible
Supports pincer complex catalyst design
Aryl-Br essential; non-brominated analog inactive

Enforced Conformational Rigidity via Steric and Electronic Effects

Single-crystal X-ray diffraction analysis reveals that the 2-bromo substituent imposes significant conformational constraints. In the solid state, the bromomethyl groups of 2-Bromo-1,3-bis(bromomethyl)benzene are twisted out of the plane of the benzene ring, with C-C-C-Br dihedral angles of approximately 78.4° and -97.9°. [1]. This fixed, non-planar conformation contrasts with the more flexible nature of unsubstituted 1,3-bis(bromomethyl)benzene, where the bromomethyl groups can more freely rotate. This pre-organization is a key factor in directing the stereochemical outcome of subsequent reactions.

Evidence DimensionC(aryl)-C(aryl)-C(methylene)-Br Dihedral Angles
Target Compound Data78.4° and -97.9° (for the two independent molecules in the asymmetric unit)
Comparator Or BaselineUnsubstituted 1,3-bis(bromomethyl)benzene exhibits greater conformational flexibility.
Quantified DifferenceThe bromo substituent locks the bromomethyl groups into a specific out-of-plane orientation.
ConditionsSingle-crystal X-ray diffraction analysis at 120(2) K.

Procuring this specific compound is justified when the goal is to synthesize products with a well-defined, rigid three-dimensional structure, as the precursor's locked conformation translates to the final molecular architecture.

Ni(II) detection LOD
Head-to-head
0.2 μg L⁻¹
3σ detection limit by adsorptive stripping voltammetry
Supports ultra-trace Ni(II) analysis workflow
Benzotriazole analog gave no signal under identical conditions

Tunable Optoelectronic Properties in Functional Polymers

When used as a monomer in the synthesis of a poly(arylene vinylene) (PPV) derivative, 2-Bromo-1,3-bis(bromomethyl)benzene yields a polymer with a distinct optical band gap of 2.16 eV and high thermal stability, with a decomposition temperature (Td) of 390 °C. [1]. This is a significant modification compared to the parent poly(p-phenylene vinylene) (PPV), which typically has a band gap of ~2.5 eV. [2]. The 2-bromo-1,3-phenylene spacer disrupts the conjugation less than a simple meta-linkage but more than a para-linkage, providing a route to tune the electronic properties of the resulting polymer. The aromatic bromine also remains available for post-polymerization modification.

Evidence DimensionOptical Band Gap (Eg) & Decomposition Temp (Td)
Target Compound DataPolymer from target: Eg = 2.16 eV, Td = 390 °C [<a href="https://doi.org/10.1021/ma00079a023" target="_blank">1</a>]
Comparator Or BaselineStandard poly(p-phenylene vinylene) (PPV): Eg ≈ 2.5 eV [<a href="https://doi.org/10.1002/(SICI)1521-3773(19980302)37:4<402::AID-ANIE402>3.0.CO;2-9" target="_blank">2</a>]
Quantified DifferenceBand gap reduction of ~0.34 eV (~14%)
ConditionsPolymer synthesized via Gilch polymerization. Properties measured on thin films.

This precursor is the correct choice for developing functional polymers where precise tuning of the optical band gap and high thermal stability are critical performance requirements for optoelectronic device applications.

Solid-state packing
Class-level
Z' = 1.5, three Br sites
π-π stacking and multiple halogen-bond donors
May support crystal engineering research
Whole-molecule disorder complicates packing prediction

High-Yield Synthesis of Conformationally Rigid Macrocyclic Hosts and Ligands

This compound is the preferred precursor for synthesizing complex cyclophanes and other macrocycles where achieving high yield in the key ring-closing step is critical. The steric effect of the 2-bromo group pre-organizes the molecule for cyclization, leading to demonstrably higher process efficiency compared to the non-brominated analog. [1]

Development of Functional Polymers with Tuned Electronic and Thermal Properties

As a monomer, this compound enables the synthesis of poly(arylene vinylene)s and related conjugated polymers with specifically engineered optical band gaps and high thermal stability. It is the right choice for creating materials for organic electronics where performance depends on precise control over the HOMO-LUMO gap. [2]

Construction of Pre-Organized Scaffolds in Crystal Engineering and Supramolecular Chemistry

The fixed, non-planar geometry of this building block makes it a strategic choice for applications in crystal engineering. Researchers aiming to build predictable, multi-component crystalline solids or supramolecular assemblies should select this precursor to enforce a specific conformational arrangement in the final structure. [3]

Application Fit

Application
Selection Property
Validation Focus
Pincer complex catalyst design
Aryl-Br oxidative addition capability
NCN-Ni(II) complex formation and catalytic activity
Voltammetric Ni(II) trace sensors
Triazole-derivatized ligand specificity
LOD and signal-to-noise performance validation
Supramolecular crystal engineering
Three halogen-bond donor sites
Crystal packing patterns and co-crystal formation

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1,3-bis(bromomethyl)benzene

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